molecular formula C12H20F2N2O B1459502 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 1896971-08-6

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Katalognummer: B1459502
CAS-Nummer: 1896971-08-6
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: XQNRKKWPAHBDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H20F2N2O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known by its CAS number 1896971-08-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20F2N2O
  • Molecular Weight : 246.29 g/mol
  • Purity : ≥98% .

This compound acts primarily as a sigma receptor ligand. Sigma receptors are a class of proteins that play significant roles in various neurological processes and have been implicated in the modulation of pain, mood disorders, and neurodegenerative diseases. The affinity of this compound for sigma receptors suggests it may have therapeutic potential in treating conditions such as depression and anxiety .

Enzymatic Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For instance, related compounds have been documented to inhibit enzymes like autotaxin, which is involved in lysophosphatidic acid (LPA) production—a factor in cancer progression and fibrosis . This inhibition can lead to reduced extracellular matrix deposition in tissues, indicating a possible application in fibrotic diseases.

Study 1: Sigma Receptor Binding Affinity

A study investigated the binding affinity of various piperidine derivatives at sigma receptors. The results indicated that modifications at the piperidine ring significantly influenced receptor affinity and selectivity. The compound demonstrated promising binding characteristics that warrant further exploration for neurological applications .

Study 2: Anticancer Activity

In a preclinical model assessing the effects of piperidine derivatives on cancer cell lines, researchers found that certain modifications led to enhanced cytotoxicity. Although specific data on this compound were not available, the findings suggest a pathway for further investigation into its potential anticancer mechanisms .

Data Table: Biological Activity Overview

Activity Description References
Sigma Receptor BindingHigh affinity for sigma receptors
Anticancer ActivityPotential to inhibit cancer cell proliferation
Enzymatic InhibitionPossible inhibition of autotaxin and related pathways

Wissenschaftliche Forschungsanwendungen

Epigenetic Research

One of the most significant applications of this compound is as a chemical probe for studying lysine methyltransferases (KMTs), particularly G9a and GLP. These enzymes play a crucial role in the methylation of histone proteins, which is a key mechanism in the regulation of gene expression.

Case Study: UNC0642
The compound is structurally related to UNC0642, a potent inhibitor of G9a and GLP. In vitro studies have shown that UNC0642 exhibits:

  • IC50 Value: <15 nM for G9a, indicating high potency.
  • Selectivity: Over 100-fold selectivity against other histone methyltransferases and various kinases .

In cellular assays, UNC0642 demonstrated a significant reduction in H3K9me2 levels in breast cancer cell lines (e.g., MDA-MB231), suggesting its potential for therapeutic interventions in cancer by targeting epigenetic modifications .

Potential Therapeutic Applications

The inhibition of G9a and GLP has implications for treating various diseases, including cancer and neurodegenerative disorders. The modulation of histone methylation patterns can lead to reactivation of silenced tumor suppressor genes or modulation of neuroprotective pathways.

Research Findings:
Recent studies have indicated that compounds like UNC0642 can reverse the effects of aberrant methylation patterns found in tumors, potentially leading to new treatment strategies for cancers resistant to conventional therapies .

Data Table: Summary of Key Findings

Application AreaCompound NameTarget EnzymeIC50 (nM)SelectivityDisease Implications
Epigenetic ResearchUNC0642G9a<15>100-foldCancer
Therapeutic PotentialUNC0642GLP<15>100-foldNeurodegenerative Disorders

Eigenschaften

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-12(14)3-7-16(8-4-12)11(17)9-10-1-5-15-6-2-10/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRKKWPAHBDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.